Blue‑Shifted Electroluminescence in PPVS Copolymers Versus Unmodified PPV
When bis[4‑(bromomethyl)phenyl] sulfone is converted to its bis‑phosphonium salt and subjected to Wittig polycondensation with terephthaldehyde, the resulting poly(p‑phenylenevinylene‑co‑sulfonylene) (PPVS) exhibits a hypsochromic shift in electroluminescence relative to poly(p‑phenylenevinylene) (PPV). The sulfonylene group interrupts π‑conjugation, effectively widening the HOMO‑LUMO gap [1].
| Evidence Dimension | Electroluminescence emission peak (λ_max) |
|---|---|
| Target Compound Data | PPVS (synthesized from bis[4‑(bromomethyl)phenyl] sulfone): EL λ_max = 470 nm |
| Comparator Or Baseline | Poly(p‑phenylenevinylene) (PPV): EL λ_max ≈ 520–550 nm (green‑yellow emission) |
| Quantified Difference | Blue shift ≥ 50 nm; PPVS HOMO = 0.46 eV and LUMO = 0.28 eV lower than PPV |
| Conditions | Single‑layer ITO/PPVS/Al device; threshold voltage 14 V |
Why This Matters
For procurement targeting blue OLED active layers, only the sulfone‑bridged monomer delivers the required hypsochromic shift and higher electron affinity, whereas unmodified PPV or ether‑bridged analogs emit in the green‑yellow region.
- [1] Jung, H. K. et al. (1999) 'Synthesis and properties of poly(p‑phenylenevinylene‑co‑sulfonylene) for a blue light‑emitting diode', Polymer Bulletin, 43, pp. 13–20. doi:10.1007/s002890050524. View Source
